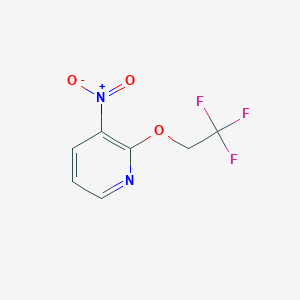

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural unit found in a vast number of biologically active compounds and is a versatile building block in organic synthesis. Its presence in natural products, such as vitamins and alkaloids, underscores its evolutionary importance. In the realm of medicinal chemistry, the pyridine scaffold is a common feature in a wide array of pharmaceuticals, contributing to their therapeutic efficacy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. This has led to the development of numerous pyridine-containing drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.

Strategic Importance of Fluorinated Groups in Molecular Design

The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoroethoxy group, into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can lead to profound changes in a molecule's acidity, basicity, and dipole moment. In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. The trifluoroethoxy group, in particular, is known to increase lipophilicity, which can facilitate the passage of molecules across biological membranes.

Overview of 3-Nitropyridine (B142982) and 2,2,2-Trifluoroethoxy Pyridine Derivatives in Contemporary Research

Within the broader class of pyridine derivatives, 3-nitropyridines are important synthetic intermediates. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. This reactivity makes 3-nitropyridines valuable precursors for the synthesis of more complex substituted pyridines.

Derivatives of pyridine bearing a 2,2,2-trifluoroethoxy group are of significant interest due to the unique properties conferred by this substituent. Research has shown that the trifluoroethoxy group can enhance the biological activity of various compounds. For instance, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of the pharmaceutical Lansoprazole. chemscene.com The combination of a nitrated pyridine core with a trifluoroethoxy group, as seen in 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, presents a molecule with a unique combination of electronic and steric properties, making it a subject of interest for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3N2O3 |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2 |

InChI Key |

CJWUDNDQJKTOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine and Analogues

Strategies for Incorporating the 2,2,2-Trifluoroethoxy Group onto Pyridine (B92270) Rings

The installation of a 2,2,2-trifluoroethoxy group onto a pyridine ring can be achieved through several synthetic routes. The most prominent and efficient method for electron-deficient pyridines, such as those bearing a nitro group, is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This pathway is highly effective due to the ability of the electron-withdrawing nitro group to activate the ring towards nucleophilic attack. libretexts.org

The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds on aromatic systems. researchgate.net The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org For the synthesis of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, the nucleophile is the 2,2,2-trifluoroethoxide anion, generated in situ from 2,2,2-trifluoroethanol (B45653).

The most common precursor for the synthesis of this compound is 2-chloro-3-nitropyridine. rsc.org In this substrate, the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position. This activation is crucial, as it lowers the energy of the Meisenheimer intermediate formed upon nucleophilic attack. libretexts.orgwikipedia.org The nitro group, being ortho to the chlorine leaving group, effectively stabilizes the negative charge of the intermediate through resonance. libretexts.orgyoutube.com

The reaction proceeds by the displacement of the chloride ion by the 2,2,2-trifluoroethoxide ion. The general reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked. wikipedia.orgyoutube.com Thus, 2-chloro-3-nitropyridine serves as an excellent electrophile for this transformation.

The choice of base and solvent is critical for the success of the trifluoroethoxylation reaction. The base is required to deprotonate 2,2,2-trifluoroethanol, a relatively acidic alcohol, to generate the nucleophilic trifluoroethoxide anion. The solvent must be capable of dissolving the reactants and facilitating the reaction, often by stabilizing the charged intermediate.

Commonly used bases include alkali metal hydrides (e.g., sodium hydride), alkoxides (e.g., potassium tert-butoxide), and hydroxides (e.g., potassium hydroxide). nih.govmdpi.com The selection of the base can influence the reaction rate and selectivity. researchgate.netchemistryviews.org

Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are frequently employed for SNAr reactions. mdpi.comacsgcipr.org These solvents are effective at solvating the cation of the base and the charged Meisenheimer complex, thereby accelerating the reaction. acsgcipr.org In some cases, the alcohol reactant itself can serve as the solvent, though this typically requires higher temperatures.

| Base/Solvent System | General Application/Comments | Reference |

|---|---|---|

| Potassium tert-butoxide / THF | Effective for generating alkoxides from alcohols for SNAr reactions. THF is a standard aprotic ether solvent. | mdpi.com |

| Potassium hydroxide / DMSO | A strong base/polar aprotic solvent combination that effectively promotes SNAr reactions, including C-N and C-O bond formation. | nih.gov |

| Sodium hydride / DMF | NaH is a non-nucleophilic strong base often used to deprotonate alcohols. DMF is a common polar aprotic solvent for SNAr. | acsgcipr.org |

| Sodium methoxide / Methanol | Used for methoxylation reactions, demonstrating the principle of using an alkoxide in its corresponding alcohol as a solvent. | google.com |

Optimizing reaction parameters is essential to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. researchgate.netrsc.org

Temperature: SNAr reactions can be performed over a wide range of temperatures. Some highly activated substrates may react at or below room temperature, while less reactive systems may require heating. google.com For instance, analogous methoxylation of 2-amino-3-nitro-6-chloropyridine proceeds efficiently at 25–30° C, whereas certain radiofluorinations on nitropyridines are conducted at 140° C to achieve rapid conversion. google.comepa.gov The optimal temperature balances reaction rate with the potential for side reactions or decomposition.

Time: Reaction times can vary from minutes to many hours, depending on the reactivity of the substrate and the conditions used. mdpi.comepa.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the point of maximum conversion.

Stoichiometry: Typically, a slight excess of the alcohol and base is used to ensure complete consumption of the limiting halogenated pyridine precursor. For example, a molar ratio of 1.05 moles of sodium methoxide has been used in related substitutions. google.com Using a large excess of the nucleophile can accelerate the reaction but may complicate purification.

| Parameter | Example Condition | Substrate/Reaction Context | Reference |

|---|---|---|---|

| Temperature | 25–30° C | Methoxylation of 2-amino-3-nitro-6-chloropyridine | google.com |

| Temperature | 140° C | [F-18]Fluorination of 3-methoxy-2-nitropyridine | epa.gov |

| Time | 1–30 min | [F-18]Fluorination of substituted 2-nitropyridines | epa.gov |

| Time | 6–16 h | Trifluoroethoxylation of ethyl 2-fluorobenzoate | mdpi.com |

| Stoichiometry | 1.05 eq. of base | Methoxylation of 2-amino-3-nitro-6-chloropyridine | google.com |

The SNAr reaction is a classical example of a transition-metal-free functionalization method. jiaolei.groupsci-hub.se Unlike many modern cross-coupling reactions that rely on catalysts based on palladium, copper, or other transition metals to form C-O bonds, the SNAr pathway is promoted by the intrinsic electronic properties of the substrate. nih.gov The presence of a strong electron-withdrawing group, such as the nitro group, is sufficient to activate the pyridine ring for nucleophilic attack, obviating the need for a metal catalyst. nih.govwikipedia.org This approach is advantageous as it avoids the cost, toxicity, and potential for product contamination associated with transition metals, making it a "greener" and often more scalable synthetic route. nih.gov

While SNAr is the most direct method for synthesizing this compound from a halogenated precursor, it is a subset of the broader class of etherification reactions used to functionalize pyridines. Other strategies exist, though they are generally less applicable to this specific target due to the substrate's electronic nature. For example, transition-metal-catalyzed C-H etherification has emerged as a method to directly install alkoxy groups onto pyridine rings, but these methods often target different positions or require directing groups and are not typically used on highly electron-deficient systems like nitropyridines. nih.gov For precursors like 2-chloro-3-nitropyridine, the SNAr pathway remains the most logical and efficient etherification strategy due to the highly activated C-Cl bond.

Diazotization and Subsequent Substitution Routes (from Aminopyridine Precursors)

The transformation of aminopyridines into a diverse array of substituted derivatives via diazotization is a cornerstone of heterocyclic chemistry. This two-step process involves the initial conversion of a primary amino group into a diazonium salt, which then serves as an excellent leaving group for subsequent substitution by a wide range of nucleophiles.

The general mechanism begins with the reaction of an aminopyridine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or an alkyl nitrite, to form a pyridine-diazonium salt. These intermediates are often highly reactive. While pyridine-2-diazonium salts are noted to be very unstable and generally cannot be isolated, pyridine-3-diazonium salts exhibit greater stability, allowing for their effective use in synthesis. google.com

The subsequent substitution step involves the displacement of the diazonium group (as N₂) by a nucleophile. For the synthesis of ether derivatives, an alcohol serves as the nucleophile. A patented one-pot procedure describes the addition of an alkyl nitrite, such as t-butyl nitrite, to a heated solution of a 3-aminopyridine in an alcohol, which also acts as the solvent. google.com This method has been specifically applied to the synthesis of 3-(2,2,2-trifluoroethoxy)pyridine from 3-aminopyridine in 2,2,2-trifluoroethanol. google.com The reaction proceeds by generating the diazonium salt in situ, which is immediately captured by the alcohol solvent to yield the corresponding ether.

This strategy is applicable to various substituted aminopyridines and alcohols, as illustrated in the following examples.

| Aminopyridine Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 3-Aminopyridine | t-Butyl nitrite, 2,2,2-Trifluoroethanol, Methanesulfonic acid | 3-(2,2,2-Trifluoroethoxy)pyridine | google.com |

| 3-Amino-2-chloropyridine | Sodium nitrite, HBr, CuBr | 2,3-Dibromopyridine | google.com |

| 2-Amino-3-nitropyridine | Sodium nitrite, HBr, CuBr | 2-Bromo-3-nitropyridine | google.com |

Methodologies for Introducing the Nitro Group into Pyridine Systems

The introduction of a nitro group onto a pyridine ring is a critical functionalization step. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the ring, activating it towards nucleophilic substitution and serving as a precursor for other functional groups, such as amines. nih.gov

Direct Nitration of Pyridine Derivatives

Direct electrophilic nitration of the pyridine ring is notoriously challenging. The basic nitrogen atom is readily protonated under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), forming a pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack, leading to very low yields of the desired nitropyridine. researchgate.net

To circumvent this deactivation, several strategies have been developed:

Nitration of Pre-functionalized Pyridines: Introducing electron-withdrawing groups, such as halogens, can decrease the basicity of the ring nitrogen, allowing nitration to proceed. For instance, 2,6-dichloropyridine can be nitrated, followed by dehalogenation, to produce 3-nitropyridine (B142982). ntnu.no

Nitration in Anhydrous Media: Using nitrating agents in inherently anhydrous media can improve yields. The nitration of 2,6-diaminopyridine with a mixture of nitric acid and oleum (fuming sulfuric acid) gives significantly higher yields of 2,6-diamino-3,5-dinitropyridine compared to reactions in concentrated sulfuric acid, as the oleum effectively traps water generated during the reaction. googleapis.com

Use of Alternative Nitrating Agents: Reagents such as nitronium tetrafluoroborate (NO₂BF₄) can successfully nitrate pyridine derivatives. ntnu.no A particularly effective method involves the use of dinitrogen pentoxide (N₂O₅). ntnu.no

| Pyridine Substrate | Nitrating Agent/Conditions | Major Product | Key Observation | Reference |

|---|---|---|---|---|

| Pyridine | HNO₃ / H₂SO₄ | Very low yield of 3-Nitropyridine | Ring deactivation via protonation. | researchgate.net |

| 2,6-Dichloropyridine | NO₂BF₄ then dehalogenation | 3-Nitropyridine | Halogens deactivate the ring but allow nitration. | ntnu.no |

| 2-Amino-5-chloropyridine | HNO₃ / H₂SO₄ | 2-Nitramino-5-chloropyridine | Nitration occurs on the exocyclic amino group. | njit.edu |

| 2,6-Diaminopyridine | HNO₃ / Oleum | 2,6-Diamino-3,5-dinitropyridine | Anhydrous conditions improve yield from ~50% to >90%. | googleapis.com |

| Pyridine | N₂O₅, then SO₂/H₂O | 3-Nitropyridine | Proceeds via a nitro group migration mechanism. | ntnu.no |

Studies on Nitro Group Migration within Pyridine Rings

An intriguing and synthetically useful pathway to 3-nitropyridines involves a nitro group migration. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent does not proceed via direct electrophilic aromatic substitution. Instead, it forms an N-nitropyridinium intermediate. ntnu.no

When this intermediate is treated with an aqueous solution of sulfur dioxide or sodium bisulfite, a nucleophilic attack occurs at the 2- or 4-position of the ring. The adduct formed at the 2-position, N-nitro-1,2-dihydropyridine-2-sulfonic acid, is a key intermediate. From this species, the nitro group migrates from the nitrogen atom to the C-3 position of the ring. ntnu.no Detailed mechanistic studies support that this migration occurs via a nih.govresearchgate.net sigmatropic shift. ntnu.no Subsequent elimination of the sulfonate group and rearomatization furnishes the final 3-nitropyridine product. This mechanism explains the exclusive formation of the 3-nitro isomer, a product that is difficult to obtain through direct electrophilic attack. ntnu.no

Multi-Step Synthetic Sequences to this compound

Design and Execution of Sequential Functionalization Strategies

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the electronic properties of the pyridine ring, where an electron-withdrawing group (like a nitro group) activates ortho and para positions towards attack by a nucleophile. wikipedia.org

A highly plausible synthetic route begins with the commercially available starting material, 2-chloro-3-nitropyridine. In this molecule, the strongly electron-withdrawing nitro group at the C-3 position, along with the inherent electron deficiency of the pyridine nitrogen, renders the C-2 position highly electrophilic and susceptible to nucleophilic attack.

The proposed sequence is as follows:

Generation of the Nucleophile: 2,2,2-Trifluoroethanol is deprotonated using a suitable base, such as sodium hydride (NaH), to form the potent nucleophile, sodium 2,2,2-trifluoroethoxide.

Nucleophilic Aromatic Substitution (SₙAr): The 2,2,2-trifluoroethoxide anion attacks the C-2 position of 2-chloro-3-nitropyridine. This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by delocalization onto the oxygen atoms of the nitro group.

Elimination and Rearomatization: The intermediate collapses by expelling the chloride leaving group, thereby restoring the aromaticity of the pyridine ring and forming the final product, this compound.

This SₙAr pathway is well-precedented for halopyridines, which are often more reactive than their benzene analogues in these reactions. wikipedia.orgyoutube.com The reaction of 2-chloro-3-nitropyridine with morpholine, for example, proceeds via this mechanism to generate 4-(3-nitropyridin-2-yl)morpholine. guidechem.com Similarly, various substituted 2-nitropyridines have been shown to efficiently undergo SₙAr with fluoride ions. epa.gov

Advanced Synthetic Techniques Relevant to Pyridine Synthesis

Beyond classical methods, modern organic synthesis has introduced powerful techniques for the functionalization of pyridine rings, many of which offer improved regioselectivity and milder reaction conditions. Transition-metal-catalyzed C-H activation has emerged as a particularly transformative strategy, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus enhancing atom economy. nih.gov

These advanced methods allow for the functionalization of positions that are often difficult to access through traditional electrophilic or nucleophilic substitution reactions.

C2-Functionalization: Palladium-catalyzed C-H olefination at the C-2 position has been developed, proceeding through coordination of the pyridine nitrogen to the metal center, which facilitates the C-H cleavage. beilstein-journals.org

C3-Functionalization: Achieving selectivity at the C-3 (meta) position is a significant challenge. Strategies to accomplish this include the use of specialized silyl-iridium complexes that promote the addition of the C-3 C-H bond across aldehydes. beilstein-journals.org Palladium catalysis has also been employed for the C-3 arylation of pyridines. nih.gov

C4-Functionalization: The direct C-H alkylation at the C-4 (para) position has been reported using iridium-based catalytic systems. beilstein-journals.org

These C-H activation strategies represent a departure from classical synthesis, which often requires pre-functionalized starting materials. eurekaselect.com The ability to perform late-stage functionalization on complex pyridine-containing molecules is a significant advantage in fields such as medicinal chemistry. nih.gov

Green Chemistry Approaches

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. acsgcipr.org In the context of pyridine synthesis, this often involves the use of safer reagents, alternative solvents, and catalytic methods. numberanalytics.com

One greener approach to nitration involves reacting pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. thieme-connect.comresearchgate.net This intermediate can then be reacted with aqueous sodium bisulfite to yield the 3-nitropyridine derivative. researchgate.net This method avoids the use of strong, corrosive acids typical of electrophilic aromatic substitution, offering a milder reaction pathway. chempanda.com

Further green advancements in pyridine synthesis include:

Catalytic Methods: Utilizing base metal catalysts (e.g., copper, iron) in preference to precious metals like palladium or iridium. acsgcipr.org

Atom Economy: Designing reactions, such as multi-component reactions, where the majority of atoms from the reactants are incorporated into the final product. acsgcipr.org

Alternative Solvents: A patent for the preparation of 2-hydroxy-3-nitropyridine describes a method using pyridine itself as the solvent, which can be recovered and reused, alongside nitric acid. google.com

Biocatalysis: The use of enzymes as biocatalysts offers a sustainable and environmentally friendly alternative for synthesizing pyridine derivatives, often with high selectivity and under mild conditions. numberanalytics.comnih.gov

| Green Chemistry Principle | Application in Pyridine Derivative Synthesis | Research Finding |

| Use of Safer Reagents | Nitration using N₂O₅ followed by aqueous HSO₃⁻ instead of strong acids. researchgate.net | Achieves good yields (e.g., 77% for 3-nitropyridine) under milder conditions than traditional nitration. chempanda.com |

| Catalysis | Transition metal-catalyzed cyclization reactions using catalysts like palladium or copper. numberanalytics.comnih.gov | Offers improved yields and selectivity compared to classical condensation methods. numberanalytics.com |

| Renewable Feedstocks/Biocatalysis | Enzymatic esterification of nicotinic acids using catalysts like Novozym 435. nih.gov | High yields (over 80%) can be consistently obtained, providing a sustainable route to pyridine esters. nih.gov |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. organic-chemistry.org These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which are common in the synthesis of complex heterocycles.

The application of continuous flow microreactors has been successfully demonstrated for the N-oxidation of various pyridine derivatives. organic-chemistry.org In one study, a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant achieved up to 99% yield for pyridine N-oxides. organic-chemistry.org This system operated continuously for over 800 hours without loss of catalyst activity, showcasing its robustness and potential for large-scale industrial production. organic-chemistry.org

Key Advantages of Flow Chemistry in Pyridine Synthesis:

Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous materials. thieme-connect.com

Efficiency: Significantly shorter reaction times are often achieved compared to batch reactions. For example, the thermolysis of azidoacrylates to form pyrazolo[1,5-a]pyridines was accomplished with a residence time of only 28.5 seconds in a flow reactor, yielding a quantitative yield. mdpi.com

Scalability: Scaling up production is achieved by running the reactor for longer periods or by using parallel reactor systems, bypassing the challenges of scaling up batch reactors. organic-chemistry.org

| Reaction | Processing Method | Catalyst/Reagent | Temperature (°C) | Time/Residence Time | Yield (%) |

| Pyridine N-Oxidation organic-chemistry.org | Continuous Flow | TS-1 / H₂O₂ | 60 | 1.8 min | >99 |

| Pyridine N-Oxidation organic-chemistry.org | Batch | TS-1 / H₂O₂ | 60 | 4 h | 96 |

| Thermolysis of Azidoacrylate mdpi.com | Continuous Flow | None | 220 | 28.5 s | Quantitative |

Photocatalytic and Photoredox Methodologies

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the activation of stable molecules and the formation of chemical bonds under exceptionally mild conditions. researchgate.net This methodology relies on a photocatalyst, often a ruthenium or iridium complex, that absorbs visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. princeton.edu

While specific photocatalytic methods for this compound are not widely reported, the principles have been applied to the functionalization of alkenes with pyridine moieties. For instance, a photoredox-catalyzed, branch-selective pyridylation of alkenes has been developed to synthesize vinylpyridines. nih.gov This reaction proceeds through a sequential radical addition, radical coupling, and elimination pathway, demonstrating the power of photocatalysis to construct complex molecular architectures from simple starting materials. nih.gov

The generation of pyridine N-oxy radicals via photoredox catalysis has also been explored for the anti-Markovnikov carbohydroxylation and aminohydroxylation of olefins. chemrxiv.org These methods highlight the potential of photoredox catalysis to create novel reaction pathways for the synthesis of functionalized pyridine derivatives that are inaccessible through traditional thermal methods. The mild conditions, use of visible light as a renewable energy source, and high selectivity make photocatalysis a promising green chemistry approach. princeton.edunih.gov

Process Chemistry Considerations in Pyridine Derivative Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process chemistry principles, including reaction kinetics, thermodynamics, safety, and purification. For nitro-containing compounds, thermal stability is a critical safety parameter.

Thermal Stability of Intermediates and Products

The presence of a nitro group in a molecule can significantly impact its thermal stability, as nitroaromatic compounds can be energetic materials. dtic.mil Understanding the thermal decomposition behavior of intermediates and the final product is crucial for ensuring safe handling, storage, and reaction scale-up.

Thermal analysis techniques, such as Thermogravimetric Analysis (TG), Derivative Thermogravimetric Analysis (DTG), and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of compounds. nih.gov These methods determine the temperatures at which decomposition begins, the rate of mass loss, and whether the process is exothermic or endothermic.

Studies on nitroaromatic compounds have shown that the primary decomposition pathway often involves the cleavage of the C-NO₂ bond. dtic.mil The thermal stability of nitrogen-rich heterocyclic esters has been investigated, showing that decomposition in an inert atmosphere typically begins at temperatures above 250 °C. nih.gov For pyridine derivatives, the decomposition process can occur in multiple stages. For example, the thermal degradation of a pentaborate salt containing 2-amino-5-nitropyridine showed distinct degradation steps corresponding to the loss of different parts of the molecule. researchgate.net

| Compound Type | Analysis Method | Key Findings on Thermal Stability |

| Nitroaromatic Compounds dtic.mil | Single Pulse Shock Tube | Primary decomposition involves C-NO₂ bond cleavage and isomerization. The presence of ortho-substituents can introduce new, lower-energy decomposition pathways. |

| Nitrogen-Rich Heterocyclic Esters nih.gov | TG/DTG | High thermal stability, with decomposition starting above 250-270 °C in an inert atmosphere. The process occurs in multiple, distinct stages. |

| Pyridine Esters (e.g., phenethyl nicotinate) nih.gov | TG/DTG, DTA | Main mass loss occurs between 81.7 and 304.4 °C. The decomposition process is endothermic, indicating evaporation or decomposition. |

Reactivity and Derivatization of 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine core. researchgate.net This class of reactions involves the addition of a nucleophile to the aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orgnumberanalytics.com The pyridine ring is inherently more reactive towards nucleophiles than benzene, and this reactivity is significantly enhanced by the presence of electron-withdrawing groups like the nitro substituent. wikipedia.orgntnu.no

Displacement of the Nitro Group

The nitro group, particularly when positioned on an electron-deficient ring, can function as a leaving group in SNAr reactions. While nucleophilic substitution of a nitro group on non-activated aromatic systems is generally uncommon, studies on related 2-substituted-3-nitropyridines demonstrate that the 3-nitro group can be displaced. researchgate.netmdpi.com Research has shown that in reactions with various anionic sulfur, nitrogen, and oxygen nucleophiles, the substitution of a non-activated nitro group can occur. nih.gov

For instance, 2-methyl- and 2-arylvinyl-3-nitropyridines readily react with thiolate anions, resulting in the selective substitution of the 3-nitro group to yield 3-thioether-substituted pyridines. mdpi.comnih.gov This reactivity suggests that this compound would likely undergo similar transformations, with the nitro group being displaced by suitable nucleophiles, especially soft nucleophiles like thiols.

Analysis of Regioselectivity in Nucleophilic Reactions

The regioselectivity of nucleophilic attack on the pyridine ring is governed by the ability of the ring to stabilize the resulting negative charge in the Meisenheimer intermediate. In pyridine, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com

In 3-nitropyridine (B142982) derivatives, the powerful electron-withdrawing nitro group further activates the ring, particularly at the positions ortho and para to itself (C-2, C-4, and C-6). stackexchange.comlibretexts.org For this compound, several factors influence where a nucleophile will attack:

Activation by the Ring Nitrogen: Directs nucleophiles to the C-2, C-4, and C-6 positions.

Activation by the Nitro Group: Directs nucleophiles to the C-2 and C-4 positions.

This confluence of directing effects makes the C-2 and C-4 positions the most electrophilic and thus the most likely sites for nucleophilic attack. In reactions where a leaving group is not present, Vicarious Nucleophilic Substitution (VNS) can occur, leading to C-H functionalization at the 4- or 6-position. researchgate.netacs.org When competing leaving groups are present, such as a nitro group at C-3 and a halogen at C-5, studies have shown that the 3-nitro group can be more readily displaced by sulfur nucleophiles, indicating a preference for attack at the C-3 position in that specific context. nih.gov

Reactivity with Diverse Nucleophiles (e.g., Sulfur, Nitrogen, Carbon Nucleophiles)

The electron-deficient nature of the this compound ring system allows it to react with a wide array of nucleophiles.

Sulfur Nucleophiles: As previously mentioned, sulfur nucleophiles, such as thiolate anions, are particularly effective in displacing the 3-nitro group in related 2-substituted-3-nitropyridines. mdpi.comnih.gov These reactions typically proceed under mild conditions, for example, upon heating in DMF with a base like K₂CO₃, to yield the corresponding 3-arylthio or 3-alkylthio derivatives. nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | BnSH (Benzyl Mercaptan) | K₂CO₃, DMF, 80 °C | 3-(Benzylthio)-2-methyl-5-nitropyridine | 80% |

| 5-Chloro-2-methyl-3-nitropyridine | BnSH (Benzyl Mercaptan) | K₂CO₃, DMF, 80 °C | 3-(Benzylthio)-5-chloro-2-methylpyridine | 82% |

| 5-Bromo-2-methyl-3-nitropyridine | 4-ClC₆H₄SH (4-Chlorothiophenol) | K₂CO₃, DMF, 80 °C | 5-Bromo-3-((4-chlorophenyl)thio)-2-methylpyridine | 85% |

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with activated halopyridines. youtube.com In the context of 3-nitropyridines, oxidative amination using reagents like hydroxylamine (B1172632) or n-butylamine can introduce an amino group at the position para to the nitro group (C-6) or ortho (C-2). ntnu.no In some cases, a nitro group can be displaced by an amine, although this is less common than halogen displacement. clockss.orgresearchgate.net

Carbon Nucleophiles: 3-Nitropyridines can be functionalized with carbon nucleophiles through Vicarious Nucleophilic Substitution (VNS). This reaction introduces a carbon substituent, typically at a hydrogen-bearing position ortho or para to the nitro group, with the concurrent elimination of a leaving group from the nucleophile. ntnu.no For example, 3-nitropyridine reacts with carbanions generated from chloroform or alkyl phenyl sulfones to yield products alkylated at the 4-position. researchgate.netacs.org

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be converted into several other functionalities, most notably an amino group through reduction. numberanalytics.com

Reduction Pathways to Amino Pyridines

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. numberanalytics.com This conversion is crucial for accessing aminopyridine derivatives, which are important building blocks in medicinal chemistry. Several reliable methods exist for the reduction of aromatic nitro compounds, which are applicable to this compound. google.com

Common reduction methods include:

Catalytic Hydrogenation: This is one of the most common and clean methods, involving the use of hydrogen gas (H₂) with a metal catalyst. youtube.comkhanacademy.orgyoutube.com Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. rsc.org The reaction is generally performed under mild to moderate pressures of hydrogen in a suitable solvent like ethanol or ethyl acetate. Electrocatalytic hydrogenation has also emerged as an alternative method that operates at ambient temperature and pressure. nih.gov

Metal-Acid Systems: The reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.org This classic method is robust and effective for a wide range of nitroarenes.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. A common system is hydrazine hydrate in the presence of a catalyst like Pd/C.

Other Reagents: Other reagents like zinc dust in the presence of ammonium chloride have also been used for the reduction of nitropyridines to the corresponding hydroxylamines or amines. researchgate.net

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Solvent (e.g., EtOH, EtOAc), RT-50 °C, 1-50 atm H₂ |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | Aqueous/alcoholic solvent, reflux |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Alcohol solvent, reflux |

| Electrochemical Reduction | Electric current | Acidic solution (e.g., H₂SO₄ in methanol) |

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this compound, catalytic hydrogenation would likely be an efficient and clean method to produce 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine.

Metal-Free Reduction Strategies

Recent advancements in organic synthesis have led to the development of several metal-free methods for the reduction of aromatic nitro compounds, which are applicable to substrates like this compound. These strategies offer advantages in terms of cost, toxicity, and ease of purification.

One prominent method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine. This system generates a dichlorosilylene species in situ, which acts as the reducing agent. nih.gov The reaction is generally fast and chemoselective, tolerating a wide range of functional groups. nih.gov Another effective metal-free approach utilizes diboron reagents, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron [B₂(OH)₄]. rsc.orgnih.gov The latter has been shown to be a particularly efficient and rapid method, often catalyzed by an organocatalyst like 4,4'-bipyridine, and can be performed at room temperature. nih.gov

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Trichlorosilane (HSiCl₃) / Tertiary Amine | CH₂Cl₂ or CH₃CN, room temperature | Mild, inexpensive, wide applicability | nih.gov |

| Tetrahydroxydiboron [B₂(OH)₄] / 4,4'-Bipyridine | Room temperature, short reaction time | Highly chemoselective, rapid, metal-free | nih.gov |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a classical and widely used method for the reduction of nitroarenes to their corresponding anilines. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com

The choice of catalyst, solvent, and reaction conditions such as temperature and pressure can significantly influence the efficiency and selectivity of the hydrogenation. For instance, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been demonstrated for the reduction of pyridines to piperidines under ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-pressure methods. nih.gov While the direct hydrogenation of the pyridine ring in this compound would require harsh conditions, the selective reduction of the nitro group can be achieved under milder conditions. The process for catalytic hydrogenation of aromatic nitro compounds can be optimized by the addition of catalytic amounts of vanadium compounds to prevent the accumulation of hydroxylamine intermediates. google.com

| Catalyst | Typical Solvent | General Reaction Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl acetate | H₂ gas, room temperature to moderate heating | google.com |

| Platinum on Carbon (Pt/C) | Methanol, Acetic acid | H₂ gas, room temperature | google.com |

| Raney Nickel | Ethanol | H₂ gas, elevated temperature and pressure | |

| Rhodium on Carbon (Rh/C) | Methanol, Water | H₂ gas, mild conditions | nih.gov |

Role of the Nitro Group in Pyridine Ring Dearomatization and Re-aromatization

The strongly electron-withdrawing nature of the nitro group significantly activates the pyridine ring of this compound towards nucleophilic attack. This electronic effect lowers the electron density of the aromatic system, making it susceptible to reactions with a variety of nucleophiles.

The initial step in many of these reactions is the addition of a nucleophile to an electron-deficient carbon atom of the pyridine ring, leading to the formation of a non-aromatic, anionic intermediate known as a Meisenheimer-type adduct. acs.org In the case of 3-nitropyridines, nucleophilic attack can occur at the positions ortho and para to the nitro group. ntnu.noresearchgate.net The stability of the resulting dearomatized intermediate is enhanced by the ability of the nitro group to delocalize the negative charge. acs.org

The subsequent reaction pathway of the Meisenheimer adduct determines the final product. If a suitable leaving group is present at the site of nucleophilic attack, the reaction can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. In the absence of a good leaving group, the dearomatized intermediate may be protonated or undergo an oxidative process to re-aromatize, often leading to the substitution of a hydrogen atom. ntnu.no This process of dearomatization followed by re-aromatization is a powerful tool for the functionalization of the pyridine ring. nih.govnih.gov

Chemical Behavior of the 2,2,2-Trifluoroethoxy Moiety

Further Derivatization at the Trifluoroethoxy Side Chain in Analogues

The 2,2,2-trifluoroethoxy group is generally unreactive and not prone to further derivatization under standard synthetic conditions. The high strength of the C-F bonds and the deactivating effect of the fluorine atoms make transformations at the trifluoroethyl moiety challenging. Therefore, any desired modifications to this part of the molecule would typically be introduced by using a derivatized alcohol during the initial synthesis of the ether linkage. Common derivatization techniques for hydroxyl groups that could be applied to 2,2,2-trifluoroethanol (B45653) before its incorporation into the pyridine structure include silylation, acylation, and alkylation. libretexts.org These methods would allow for the introduction of a wide variety of functional groups onto the side chain, although this would represent a modification of a precursor rather than a direct derivatization of this compound itself.

Functionalization of the Pyridine Ring System

Beyond the reduction of the nitro group, the pyridine ring of this compound can be functionalized at several positions. The directing effects of the existing substituents play a key role in determining the regioselectivity of these reactions.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. ntnu.noresearchgate.net Thus, in this compound, the C4 and C6 positions are activated towards nucleophilic substitution. For example, 3-nitropyridines have been shown to undergo amination at the position para to the nitro group. researchgate.net

Furthermore, the synthesis of this compound likely proceeds from a 2-chloro-3-nitropyridine precursor. researchgate.net The chlorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. This provides a handle for the introduction of a wide range of nucleophiles at this position, including alkoxides, thiolates, and amines, to generate a diverse library of 2-substituted-3-nitropyridine derivatives. nih.gov

Cross-Coupling Reactions of Derivatized Compounds

While the nitro group itself is not typically a leaving group in cross-coupling reactions, it can be readily converted into other functional groups that are amenable to such transformations. A common synthetic strategy involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to a halide (e.g., bromo or iodo derivative). This derivatized 3-halo-2-(2,2,2-trifluoroethoxy)pyridine can then serve as a versatile substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. The halogenated derivative of this compound can be coupled with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org The 3-halo-2-(2,2,2-trifluoroethoxy)pyridine derivative can be coupled with primary or secondary amines to introduce a wide range of amino functionalities. This reaction is crucial for the synthesis of compounds with potential applications in medicinal chemistry.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction involves the coupling of the 3-halo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides access to a diverse array of acetylenic pyridine derivatives.

The following table summarizes the generalized conditions for these cross-coupling reactions based on established methodologies for similar pyridine substrates.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ with phosphine ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | RC≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | THF, DMF |

C-H Functionalization Strategies in Pyridine N-Oxides

The conversion of this compound to its corresponding N-oxide activates the pyridine ring for direct C-H functionalization, particularly at the positions ortho and para to the N-oxide group. The N-oxide group acts as an internal oxidant and can direct reactions to specific C-H bonds.

One prominent strategy for the C-H functionalization of electron-deficient heterocycles is the Minisci reaction . wikipedia.orgprinceton.edu This reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. In the context of this compound N-oxide, the electron-withdrawing nature of the nitro and trifluoroethoxy groups, combined with the activating effect of the N-oxide, would likely direct the addition of alkyl radicals to the C4 and C6 positions.

Recent advancements in photoredox catalysis have expanded the scope of C-H functionalization. nih.govnih.govnih.gov Pyridine N-oxides can serve as hydrogen atom transfer (HAT) agents under photochemical conditions. nih.govnih.gov Upon single-electron oxidation, they can generate highly reactive oxygen-centered radicals capable of abstracting hydrogen atoms from a variety of C-H bonds. The resulting alkyl radicals can then add to another molecule of the protonated pyridine N-oxide in a Minisci-type fashion.

The following table outlines a generalized approach for the C-H alkylation of this compound N-oxide via a photoredox-mediated Minisci-type reaction.

| Reaction Type | Radical Source | Catalyst/Mediator | Typical Conditions | Expected Regioselectivity |

|---|---|---|---|---|

| Photoredox Minisci-type C-H Alkylation | Alkanes, Ethers, Amides | Photocatalyst (e.g., Acridinium salt) | Visible light irradiation, acidic medium | C4 and C6 positions |

Mechanistic Investigations of Reactions Involving 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine

Elucidation of Reaction Pathways

The elucidation of reaction pathways involves a detailed examination of the steps through which reactants are converted into products. For reactions involving 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, this includes the mechanism of its synthesis via etherification, the transformations of its nitro group, and the potential involvement of radical species.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is usually a 2-halopyridine bearing a nitro group at the 3-position, such as 2-chloro-3-nitropyridine. The reaction involves the displacement of the halide by the trifluoroethoxide ion, generated from 2,2,2-trifluoroethanol (B45653) and a suitable base.

The mechanism of this SNAr reaction can be described by a two-step process:

Nucleophilic Attack: The trifluoroethoxide ion, a potent nucleophile, attacks the carbon atom at the 2-position of the pyridine (B92270) ring, which is activated by the electron-withdrawing nitro group at the 3-position. This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

Departure of the Leaving Group: In the second step, the halide ion (e.g., chloride) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The reaction is facilitated by the presence of the nitro group, which significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The nitro group of this compound can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds can proceed through different pathways depending on the reducing agent and reaction conditions. A common pathway involves a series of two-electron reductions. nih.gov

The generally accepted mechanism for the reduction of a nitro group to an amine proceeds through the following key intermediates:

Nitroso Intermediate: The initial reduction of the nitro group (NO₂) leads to the formation of a nitroso group (NO).

Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group yields a hydroxylamine group (NHOH).

Amine Formation: The final step is the reduction of the hydroxylamine to the corresponding amine (NH₂).

This stepwise reduction can be illustrated as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

In some cases, particularly in catalytic hydrogenation, these intermediates are highly reactive and are not isolated from the reaction mixture. orientjchem.org The specific intermediates and the rate-determining step can vary based on the chosen reduction method, which can include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., Fe/HCl). masterorganicchemistry.comcommonorganicchemistry.com

Another potential transformation of the nitro group, particularly in the synthesis of nitropyridines, is migration. For instance, the formation of 3-nitropyridine (B142982) from pyridine and dinitrogen pentoxide has been shown to involve a nih.govmasterorganicchemistry.com sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the C3 position of the ring. ntnu.nontnu.no While this is relevant to the synthesis of the nitropyridine core, transformations of the nitro group in the final ether product are more commonly reductive.

Table 1: Intermediates in Nitro Group Reduction

| Step | Reactant | Intermediate | Product |

|---|---|---|---|

| 1 | This compound | 3-Nitroso-2-(2,2,2-trifluoroethoxy)pyridine | - |

| 2 | 3-Nitroso-2-(2,2,2-trifluoroethoxy)pyridine | 3-(Hydroxyamino)-2-(2,2,2-trifluoroethoxy)pyridine | - |

| 3 | 3-(Hydroxyamino)-2-(2,2,2-trifluoroethoxy)pyridine | - | 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine |

In certain reactions of nitroaromatic compounds, the involvement of radical intermediates has been proposed and identified. For instance, the reduction of nitro compounds can, under specific conditions, proceed via a single-electron transfer (SET) mechanism, leading to the formation of a nitro anion radical (R-NO₂⁻). nih.gov This radical anion can then undergo further reactions.

The formation of radical intermediates is particularly relevant in electrochemical reductions or when using certain reducing agents. These radical species are highly reactive and can influence the product distribution and reaction pathway. While direct evidence for radical intermediates in reactions specifically involving this compound is not extensively documented in the available literature, the general principles of nitroarene chemistry suggest their potential role. For example, in Minisci-type reactions, alkyl radicals can add to electron-deficient heteroarenes, a process that could potentially involve nitropyridine derivatives. nih.gov

Kinetic Studies of Reaction Processes

Kinetic studies are fundamental to understanding reaction mechanisms as they provide information about the rates of reactions and the factors that influence them. Such studies can help to identify the rate-determining step and provide evidence for proposed intermediates.

For the etherification reaction to form this compound, kinetic studies would be expected to show a second-order rate law, consistent with the SNAr mechanism, where the rate is dependent on the concentrations of both the 2-halo-3-nitropyridine and the trifluoroethoxide.

Application of Isotopic Labeling in Mechanistic Research

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The use of stable isotopes such as ²H (deuterium), ¹³C, ¹⁵N, and ¹⁸O can provide definitive evidence for proposed pathways and intermediates. researchgate.net

In the context of reactions involving this compound, isotopic labeling could be employed in several ways:

Etherification Mechanism: By using ¹⁸O-labeled 2,2,2-trifluoroethanol, one could confirm that the oxygen atom in the ether product originates from the alcohol, which is a key feature of the proposed SNAr mechanism.

Nitro Group Reduction: Labeling the nitro group with ¹⁵N would allow for the tracking of the nitrogen atom through the various reduction intermediates (nitroso, hydroxylamine) to the final amine product. This can be particularly useful in distinguishing between different reduction pathways. researchgate.net

Kinetic Isotope Effects: The substitution of hydrogen with deuterium (B1214612) at specific positions can alter the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE can provide insights into bond-breaking and bond-forming steps in the rate-determining transition state. For example, a solvent isotope effect could be observed if proton transfer is involved in the rate-limiting step of the nitro group reduction.

While the application of isotopic labeling to the specific reactions of this compound has not been extensively reported, the techniques are well-established and provide a clear avenue for future mechanistic investigations. nih.govchemrxiv.org

Spectroscopic and Structural Characterization in Research of 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific atomic nuclei. For a complete structural analysis of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the molecule.

Expected Signals: A ¹H NMR spectrum would show signals corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) group of the trifluoroethoxy substituent.

Chemical Shifts (δ): The protons on the aromatic pyridine ring would be expected to appear in the downfield region (typically δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitro group and the pyridine nitrogen. The methylene protons adjacent to the oxygen atom would likely appear as a quartet in the range of δ 4.5-5.5 ppm, shifted downfield by the electronegative oxygen and coupled to the adjacent fluorine atoms.

Coupling Constants (J): Spin-spin coupling would provide structural information. The aromatic protons would exhibit coupling to each other, and the methylene protons would show coupling to the three fluorine atoms of the trifluoromethyl group, resulting in a characteristic quartet multiplicity.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR provides information on the carbon framework of the molecule.

Expected Signals: A ¹³C NMR spectrum would display seven distinct signals, one for each unique carbon atom in this compound.

Chemical Shifts (δ): The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group (C3) and the one bonded to the trifluoroethoxy group (C2) would be significantly influenced. The methylene carbon (-CH₂) would likely appear around δ 60-70 ppm, showing coupling to the fluorine atoms. The trifluoromethyl (-CF₃) carbon would be observed as a quartet with a large C-F coupling constant.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Given the trifluoroethoxy group, ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atoms.

Expected Signals: The three fluorine atoms of the -CF₃ group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum.

Chemical Shift (δ): The chemical shift for a CF₃ group next to a CH₂ group typically appears in the range of δ -70 to -80 ppm relative to a CFCl₃ standard.

Coupling Constants (J): This signal would be split into a triplet due to coupling with the two adjacent methylene protons (³JHF).

Advanced NMR Techniques for Comprehensive Structural Elucidation

While specific data is unavailable, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of the molecule. For this compound, with a molecular formula of C₇H₅F₃N₂O₃, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. For this compound, with a molecular weight of 222.12 g/mol , a positive-ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 223.13. Depending on the solvent and additives used, adducts with sodium ([M+Na]⁺) at m/z ~245.11 or potassium ([M+K]⁺) at m/z ~261.10 might also be observed. Tandem MS (MS/MS) experiments would involve isolating the parent ion and inducing fragmentation to produce a characteristic pattern that could confirm the connectivity of the nitro, pyridine, and trifluoroethoxy groups.

Table 1: Expected ESI-MS Adducts for this compound

| Adduct Ion | Expected m/z |

|---|---|

| [M+H]⁺ | ~223.13 |

| [M+Na]⁺ | ~245.11 |

Note: This table is based on theoretical calculations as no experimental data has been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound were grown, this method could provide definitive structural information. The analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would yield precise bond lengths, bond angles, and torsion angles, confirming the geometry of the pyridine ring and the conformations of the trifluoroethoxy and nitro substituents. Intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing, could also be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to display absorption bands characteristic of the conjugated π-system of the nitropyridine core. Typically, pyridine and its derivatives exhibit π→π* transitions at specific wavelengths. The presence of the nitro group (a strong chromophore) and the trifluoroethoxy group would influence the position (λmax) and intensity of these absorption bands. The solvent used for the analysis can also cause shifts in the absorption maxima.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Nitro group (NO₂) | ~1550-1500 and ~1360-1300 | Asymmetric and Symmetric Stretching |

| C-F (Trifluoro) | ~1350-1120 | Stretching |

| C-O-C (Ether) | ~1260-1000 | Asymmetric and Symmetric Stretching |

| Aromatic C=N (Pyridine) | ~1600-1450 | Stretching |

Note: This table represents typical ranges for these functional groups; the exact positions for the target compound would need to be determined experimentally.

Computational Chemistry in Elucidating Properties and Reactivity of 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods have been successfully employed to investigate the properties of various substituted pyridines, including those with nitro and alkoxy groups. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For substituted nitropyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray crystallography. researchgate.net

In a molecule like 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, the geometry of the pyridine (B92270) ring is influenced by its substituents. The electron-withdrawing nitro group and the trifluoroethoxy group can induce changes in bond lengths and angles compared to unsubstituted pyridine. For instance, in related 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is twisted with respect to the pyridine ring, with a dihedral angle of approximately 25° in the gaseous phase as predicted by DFT calculations. nih.gov This twisting is a result of steric hindrance and electronic effects.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of the electronegative nitro and trifluoroethoxy groups significantly impacts this distribution, leading to a polarized molecule.

Table 1: Representative Calculated Geometrical Parameters for a Related 3-Nitropyridine (B142982) Derivative (2-amino-3-nitropyridine)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| N1-C2 | 1.359 | C6-N1-C2: 118.4 |

| C2-N(amino) | 1.353 | N1-C2-C3: 121.2 |

| C2-C3 | 1.411 | C2-C3-N(nitro): 119.5 |

| C3-N(nitro) | 1.442 | O-N-O: 123.9 |

| C3-C4 | 1.389 | Dihedral C4-C3-N-O: 179.9 |

Data derived from studies on analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. doaj.org

For pyridine derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic ring. In this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while also influencing their spatial distribution. The LUMO is likely to have significant contributions from the nitro group, making the region around it susceptible to nucleophilic attack. The trifluoroethoxy group, being electron-withdrawing, will also contribute to lowering the orbital energies.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Substituted Pyridine

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-3-nitropyridine | -6.68 | -2.43 | 4.25 |

Data derived from studies on analogous compounds. researchgate.net

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

For nitropyridine systems, Fukui function analysis can pinpoint which atoms are most susceptible to reaction. mdpi.com In this compound, the carbon atom attached to the nitro group and other specific carbons on the pyridine ring are expected to be potential sites for nucleophilic attack, as indicated by high f+(r) values. Conversely, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group might be sites for electrophilic attack.

Table 3: Condensed Fukui Functions for a Representative Substituted Pyridine

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 (pyridine) | 0.045 | 0.123 |

| C2 | 0.112 | 0.087 |

| C3 | 0.098 | 0.154 |

| C4 | 0.135 | 0.065 |

| C5 | 0.076 | 0.111 |

| C6 | 0.152 | 0.092 |

Values are illustrative and based on general principles for substituted pyridines.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. They are plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), susceptible to nucleophilic attack. Green and yellow areas represent neutral or slightly negative/positive potentials, respectively.

For nitropyridines, the MEP map typically shows a strong negative potential around the oxygen atoms of the nitro group, making them attractive sites for electrophiles. dtic.mil The pyridine nitrogen also exhibits a region of negative potential. Conversely, positive potential is often observed over the hydrogen atoms of the pyridine ring and near the carbon atom attached to the nitro group, indicating their susceptibility to nucleophilic attack. The trifluoroethoxy group, due to the highly electronegative fluorine atoms, will also contribute to creating regions of positive potential.

Molecular Dynamics (MD) Simulations (for related pyridine systems)

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For pyridine-based systems, MD simulations have been used to study their interactions with other molecules, such as in biological systems or in solution. These simulations can reveal information about conformational changes, solvation effects, and binding affinities. For example, MD simulations have been employed to understand the interactions of pyridine-based compounds with biological targets like protein kinases. They can also be used to study the behavior of these molecules in different solvent environments, which can influence their reactivity and properties.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides valuable information about charge distribution, hybridization, and intramolecular electronic interactions, such as hyperconjugation.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Substituted Pyridine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π*(C2-C3) | 20.5 |

| LP(1) O(alkoxy) | σ*(C-O) | 5.2 |

| π(C5-C6) | π*(N(nitro)-O) | 18.9 |

LP denotes a lone pair, and π and σ* denote antibonding orbitals. Values are illustrative and based on studies of analogous systems.*

Correlation of Computational Data with Experimental Observations

The validation of computational models is a critical step in theoretical chemistry, providing confidence in their predictive power. This is achieved by comparing calculated data with experimentally determined values. For this compound, while specific, direct comparative studies are not extensively available in the public domain, the principles of such correlation can be illustrated through research on analogous structures, such as nitroaromatics and substituted pyridines. The primary areas for comparison typically include molecular geometry (bond lengths and angles) and vibrational frequencies.

Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometries. The accuracy of these calculations is benchmarked against high-resolution experimental techniques like X-ray crystallography. For related nitroaromatic compounds, a strong correlation between calculated and experimental bond lengths and angles is generally observed.

For instance, studies on nitrobenzene show that bond lengths calculated using ab initio methods at the 6-311G level are in close agreement with experimental data, with deviations often being minimal uwosh.edu. The calculated C-C bond lengths in the aromatic ring, for example, might differ by as little as 0.001 nm from experimental values uwosh.edu. Similarly, the N-O and N-C bond lengths show only slight variations uwosh.edu. Bond angles also demonstrate a high degree of correlation, with errors often ranging from 0.2% to 1.5% uwosh.edu. This level of agreement provides confidence that the same computational levels of theory can produce reliable geometric parameters for this compound.

Below is an illustrative comparison of experimental and calculated geometric parameters for nitrobenzene, a structural relative of the title compound.

Table 1: Comparison of Experimental and Calculated Bond Lengths for Nitrobenzene

| Bond | Experimental Bond Length (nm) uwosh.edu | Calculated Bond Length (nm) uwosh.edu | Difference (nm) |

|---|---|---|---|

| C-C (avg) | 0.1399 | ~0.1389 - 0.1398 | -0.001 |

| N-O (avg) | 0.1223 | ~0.1233 | +0.001 |

| N-C | 0.1486 | ~0.1456 | -0.003 |

Table 2: Comparison of Experimental and Calculated Bond Angles for Nitrobenzene

| Angle ID (atoms) | Experimental Bond Angle (°) uwosh.edu | Calculated Bond Angle (°) uwosh.edu | Difference (°) |

|---|---|---|---|

| C-C-C (in ring) | 117.7 - 123.4 | 118.6 - 122.2 | ~0.9 - 1.2 |

Vibrational Frequencies

Another key area for correlation is vibrational spectroscopy. Calculated vibrational frequencies (often from DFT methods) can be compared with experimental data from Infrared (IR) and Raman spectroscopy. While raw calculated frequencies are typically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement through the use of scaling factors.

Research on compounds like 3-nitrofluoranthene has shown that theoretical vibrational frequencies calculated using B3LYP/6-311+G(d,p) methods, when scaled, show a good correlation with experimental FT-IR data, with a root mean square (RMS) deviation of around ±27.4 cm⁻¹ researchgate.net. This allows for confident assignment of complex experimental spectra. For the title compound, one would expect strong vibrational modes associated with the nitro group (NO₂) symmetric and asymmetric stretches, C-F stretches from the trifluoroethoxy group, and pyridine ring vibrations. The correlation with experimental data would be crucial for confirming these assignments. For many organic molecules, a good agreement between theoretical and experimental IR values can be achieved, with RMS errors as low as 9-14 cm⁻¹ researchgate.net.

Reactivity and Electronic Properties

While direct experimental measurement of reactivity parameters like frontier molecular orbital energies (HOMO-LUMO) is complex, the predictions from these calculations can be correlated with observed chemical behavior. For example, computational studies on the reactivity of nitroalkenes in cycloaddition reactions have successfully elucidated reaction mechanisms and regioselectivity, which align with experimental outcomes nih.gov. Similarly, for this compound, calculated properties such as the molecular electrostatic potential (MESP) would predict sites susceptible to nucleophilic or electrophilic attack, which can be verified through experimental reaction studies.

Role of 3 Nitro 2 2,2,2 Trifluoroethoxy Pyridine As a Synthetic Intermediate

Precursor in Herbicide Synthesis (e.g., Trifloxysulfuron and Related Structures)

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is a key starting material in the synthesis of certain sulfonylurea herbicides, most notably Trifloxysulfuron. The sulfonylurea class of herbicides acts by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids.

The synthesis of Trifloxysulfuron from this nitro precursor hinges on the chemical transformation of the nitro group. The primary step involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine. This reduction is a common and well-established transformation in industrial organic chemistry, often achieved through catalytic hydrogenation or using reducing agents like iron in acidic media.

Once the amino derivative is formed, it undergoes a series of reactions to build the final herbicide structure. The amine is converted into a sulfonamide, creating the crucial structural component that links the pyridine (B92270) ring to the sulfonylurea bridge. This intermediate, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, is then coupled with a pyrimidine (B1678525) derivative to complete the synthesis of Trifloxysulfuron.

Table 1: Synthetic Pathway from this compound to Trifloxysulfuron

| Step | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Reduction of nitro group | 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine |

| 2 | 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine | Diazotization, sulfonation, and amination | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide |

Building Block for Pharmaceutical Precursors and Drug-Like Compounds

Substituted aminopyridines are a cornerstone of medicinal chemistry, appearing in the core structure of numerous pharmaceutical agents. The reduction of this compound to 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine provides a direct route to this important class of building blocks.